N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with two carboxamide groups and two phenyl rings, each bearing chloro and trifluoromethyl substituents. The presence of these functional groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with pyridine-2,5-dicarboxylic acid chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state .
Scientific Research Applications
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target molecules, influencing various biochemical pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs and applications.
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide stands out due to its unique combination of chloro and trifluoromethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
5535-20-6 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[4-(butan-2-ylamino)phenoxy]phenol |
InChI |
InChI=1S/C16H19NO2/c1-3-12(2)17-13-4-8-15(9-5-13)19-16-10-6-14(18)7-11-16/h4-12,17-18H,3H2,1-2H3 |
InChI Key |
NHHYMNGNIQZZGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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